

Application Notes and Protocols: Methyl 6-amino-3-bromopicolinate in Medicinal Chemistry

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Compound of Interest

Compound Name: Methyl 6-amino-3-bromopicolinate

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Introduction

Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0) is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its substituted pyridine core, featuring a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methyl ester for further derivatization, makes it a valuable scaffold for the synthesis of novel bioactive molecules. This document provides an overview of its applications and detailed protocols for its synthesis and derivatization.

Chemical Structure:

- IUPAC Name: Methyl 6-amino-3-bromo-2-pyridinecarboxylate[1]
- Molecular Formula: $C_7H_7BrN_2O_2$ [2][3]
- Molecular Weight: 231.05 g/mol [2][3]

Synthesis of Methyl 6-amino-3-bromopicolinate

A common route for the synthesis of **Methyl 6-amino-3-bromopicolinate** involves the bromination of its non-brominated precursor, Methyl 6-aminopicolinate.

Experimental Protocol: Synthesis from Methyl 6-aminopicolinate

This protocol describes the synthesis of **Methyl 6-amino-3-bromopicolinate** from Methyl 6-aminopicolinate.[4]

Materials:

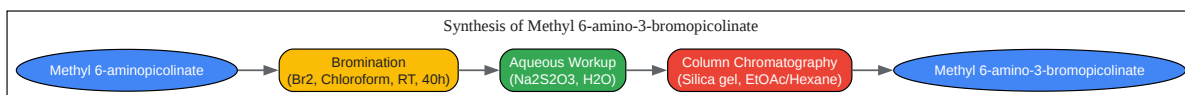
- Methyl 6-aminopicolinate
- Bromine
- Chloroform
- Saturated sodium thiosulfate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Hexane

Procedure:

- Dissolve Methyl 6-aminopicolinate (1.0 eq) in chloroform.
- Slowly add a solution of bromine (1.0 eq) in chloroform at room temperature.
- Stir the reaction mixture at room temperature for 40 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with chloroform.
- Wash the organic layer sequentially with saturated sodium thiosulfate solution and water.
- Dry the organic phase over anhydrous sodium sulfate and filter.

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford **Methyl 6-amino-3-bromopicolinate**.

Expected Yield: Approximately 19-22%.^[4]



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Synthesis of **Methyl 6-amino-3-bromopicolinate**.

Applications in Medicinal Chemistry

Methyl 6-amino-3-bromopicolinate is a key intermediate for the synthesis of a variety of biologically active compounds. The bromine atom at the 3-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and hetero-biaryl structures, which are common motifs in drug molecules.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of **Methyl 6-amino-3-bromopicolinate** with an arylboronic acid.^{[5][6]}

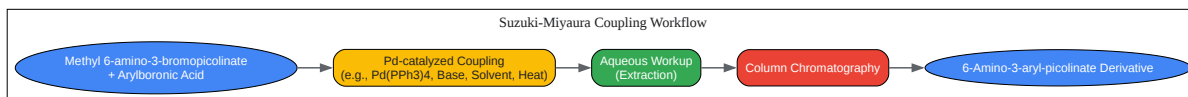
Materials:

- **Methyl 6-amino-3-bromopicolinate**
- Arylboronic acid (1.2 - 1.5 eq)

- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]
- Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)[5]
- Solvent (e.g., 1,4-dioxane/water, 4:1)[5]
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry reaction vessel, add **Methyl 6-amino-3-bromopicolinate** (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
- Add the palladium catalyst (0.05 eq).
- Evacuate and backfill the vessel with an inert gas three times.
- Add the degassed solvent system.
- Heat the reaction mixture to 80-90 °C with stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.



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General workflow for Suzuki-Miyaura coupling.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aminobromopyridines

Entry	Aryl Halide	Arylboronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	5-Bromo-2-methylpyridin-3-amine	Phenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₃ PO ₄	1,4-Dioxane/H ₂ O	90	12	85
2	3-Amino-5-bromopyridine	4-Methoxyphenylboronic acid	PdCl ₂ (dppf) (3)	K ₂ CO ₃	DMF/H ₂ O	100	8	92
3	6-Bromopyridin-3-amine	3-Fluorophenylboronic acid	Pd(OAc) ₂ (2), SPhos (4)	Cs ₂ CO ₃	Toluene	110	16	88

Note: The data in this table is representative for structurally similar aminobromopyridines and serves as a guideline for optimizing reactions with **Methyl 6-amino-3-bromopicolinate**.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing the introduction of a wide range of primary and secondary amines at the 3-position of the picolinate scaffold.

This protocol provides a general procedure for the Buchwald-Hartwig amination of **Methyl 6-amino-3-bromopicolinate**.^[7]

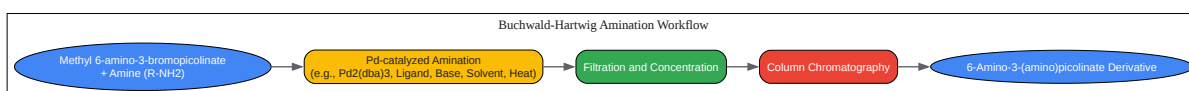
Materials:

- **Methyl 6-amino-3-bromopicolinate**
- Amine (primary or secondary, 1.2 eq)
- Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
- Ligand (e.g., BINAP or Xantphos, 4 mol%)
- Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq)
- Anhydrous solvent (e.g., toluene or dioxane)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a dry reaction vessel under an inert atmosphere, combine **Methyl 6-amino-3-bromopicolinate** (1.0 eq), the palladium precursor, the ligand, and the base.
- Add the anhydrous solvent, followed by the amine (1.2 eq).
- Heat the reaction mixture to 80-110 °C with stirring.
- Monitor the reaction progress by TLC or LC-MS.

- Upon completion, cool the reaction to room temperature.
- Filter the reaction mixture through a pad of celite and wash with an organic solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography.



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General workflow for Buchwald-Hartwig amination.

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Bromopyridines

Entry	Bromopyridine	Amine	Catalyst / Ligand (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1	2-Amino-6-bromopyridine	Aniline	Pd(OAc) ₂ (2) / BINAP (3)	NaOtBu	Toluene	100	95
2	3-Bromopyridine	Morpholine	Pd ₂ (dba) ₃ (1.5) / Xantphos (3)	Cs ₂ CO ₃	Dioxane	110	89
3	2-Bromo-6-methylpyridine	Cyclohexylamine	Pd ₂ (dba) ₃ (1) / BINAP (2)	NaOtBu	Toluene	80	60[5]

Note: The data in this table is representative for structurally similar bromopyridines and serves as a guideline for optimizing reactions with **Methyl 6-amino-3-bromopicolinate**.

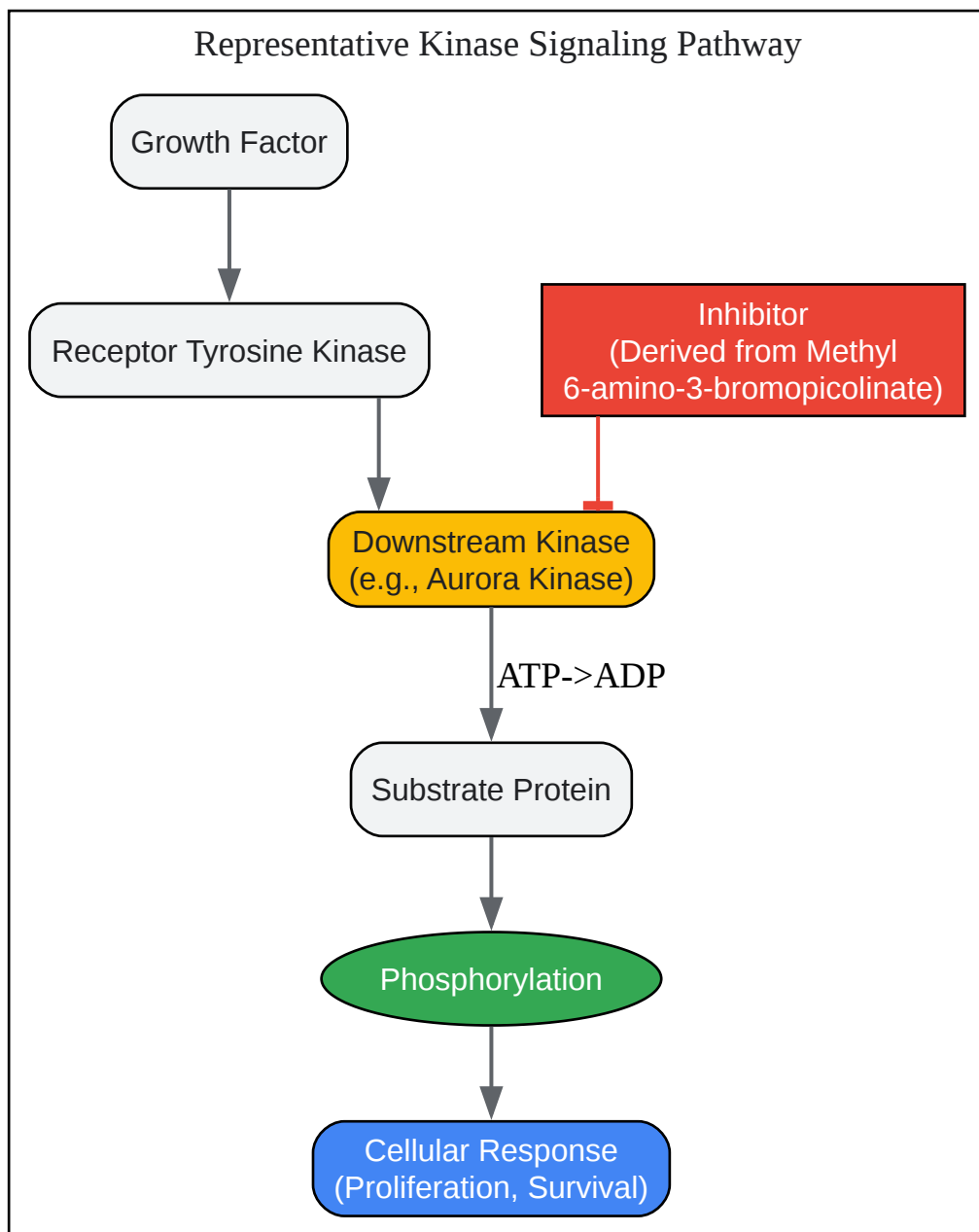
Potential Therapeutic Applications

While specific examples detailing the use of **Methyl 6-amino-3-bromopicolinate** in late-stage drug candidates are not widely published, its structural motifs are present in molecules targeting various diseases.

- **Anti-cancer Agents:** The substituted aminopyridine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of aminopyridines have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancers.[8][9]
- **Anti-infective Agents:** Structurally related chloropicolinate derivatives have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis, suggesting that bromo-analogs derived from **Methyl 6-amino-3-bromopicolinate** could also possess anti-tubercular activity.

Representative Signaling Pathway: Kinase Inhibition

The diagram below illustrates a simplified, representative signaling pathway that could be targeted by a hypothetical kinase inhibitor derived from **Methyl 6-amino-3-bromopicolinate**.



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Hypothetical inhibition of a kinase signaling pathway.

Conclusion

Methyl 6-amino-3-bromopicolinate is a valuable and versatile building block for medicinal chemistry research. Its strategic functionalization through established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provides access to a wide array of novel compounds with potential therapeutic applications. The provided protocols serve as a foundation for the synthesis and derivatization of this important intermediate in the pursuit of new drug candidates.

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